1-(3-Aminobenzenesulfonyl)piperidin-4-ol
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Overview
Description
1-(3-Aminobenzenesulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C₁₁H₁₆N₂O₃S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of an aminobenzenesulfonyl group attached to a piperidin-4-ol moiety. It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Aminobenzenesulfonyl)piperidin-4-ol typically involves the reaction of 3-aminobenzenesulfonyl chloride with piperidin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Aminobenzenesulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminobenzenesulfonyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(3-Aminobenzenesulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The piperidin-4-ol moiety can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Aminobenzenesulfonyl)piperidin-4-ol can be compared with other similar compounds such as:
- 1-(3-chloropropyl)piperidin-4-ol
- 1-(3-fluorobenzyl)piperidin-4-ol
- 1-(3-decoxypropyl)piperidin-4-ol
- 1-(3-Aminopropyl)piperidin-4-ol
- 1-(3-bromopropyl)piperidin-4-ol, hydrobromide
- 1-[3-(trifluoromethyl)phenyl]piperidin-4-ol
- 1-[(3-hydroxyphenyl)methyl]piperidin-4-ol
- 1-(3-phenoxazin-10-ylpropyl)piperidin-4-ol
- 1-(3-phenothiazin-10-ylpropyl)piperidin-4-ol
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets.
Properties
IUPAC Name |
1-(3-aminophenyl)sulfonylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8,10,14H,4-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBAQBLRVGWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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